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molecular formula C2O6Zr B3432515 Zirconium carbonate CAS No. 36577-48-7

Zirconium carbonate

Cat. No. B3432515
M. Wt: 211.24 g/mol
InChI Key: XJUNLJFOHNHSAR-UHFFFAOYSA-J
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Patent
US06627164B1

Procedure details

With respect to the above process, preferably, prior to the heating step, the zirconium oxychloride and soda ash are agitated or mixed by other means to form a solution mixture preferably at ambient temperature, such as room temperature (e.g., from about 40° F. to about 110° F.). With regard to the metastable sodium zirconium carbonate solution which is achieved prior to the heating step, preferably, a gelatinous precipitate of zirconium carbonate is formed when zirconium oxychloride (solution or solid) is added to soda ash solution. Due to the amphoteric property of the material, the zirconium carbonate re-dissolves in excessive soda ash solution to preferably form a metastable sodium zirconium carbonate (alkaline) solution at room temperature. When the mixing ratio of ZrOCl2.8H2O to soda ash is optimized and the mixing temperature is preferably maintained in the range of from about 90° to about 95° F. (by the heat of reaction generated during mixing), the material is preferably completely dissolved to form a clear solution. Upon storage at room temperature for a few hours, the solution becomes turbid as precipitate starts to form. The turbidity of the starting solution does not affect the particle size and % recovery of the product. Nevertheless, it is preferred to start heating up the metastable SZC solution at once after it is formed. In the heating step, precipitation of SZC preferably starts to occur at about 150° F. due to saturation. As heating is continued, polymeric SZC particles start to grow to 30-50 micron particle size range at the final temperature (boiling point) of the sodium zirconium carbonate. Preferably, a sufficient temperature is the boiling temperature of the mixture of the zirconium oxychloride and soda ash. For example, the temperature of the heating can be from about 150° F. to about 250° F. (super heating under pressure) for a time of about 2 hours. The equilibration time at the final temperature is about 2 hours. Maximum temperature of heating and long heating time affect the resulting particle size. When heating sodium zirconium carbonate and the soda ash, preferably the heating rate of the mixture is from about 0.5° F. to about 1° F./minute until boiling of the mixture is achieved. The mixture can be heated until the superheating temperature of the mixture is obtained under pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium zirconium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([Cl:3])[Cl:2].[Zr:4].[C:5](=[O:8])([O-:7])[O-:6].[Zr+4].[Na+]>>[C:5](=[O:6])([O-:8])[O-:7].[Zr+4:4].[C:5](=[O:6])([O-:8])[O-:7].[O:1]([Cl:3])[Cl:2].[Zr:4] |f:0.1,2.3.4,5.6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(Cl)Cl.[Zr]
Step Two
Name
sodium zirconium carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Zr+4].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed by other means
CUSTOM
Type
CUSTOM
Details
to form a solution mixture preferably at ambient temperature
CUSTOM
Type
CUSTOM
Details
such as room temperature
CUSTOM
Type
CUSTOM
Details
(e.g., from about 40° F. to about 110° F.)

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Zr+4].C([O-])([O-])=O
Name
Type
product
Smiles
O(Cl)Cl.[Zr]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06627164B1

Procedure details

With respect to the above process, preferably, prior to the heating step, the zirconium oxychloride and soda ash are agitated or mixed by other means to form a solution mixture preferably at ambient temperature, such as room temperature (e.g., from about 40° F. to about 110° F.). With regard to the metastable sodium zirconium carbonate solution which is achieved prior to the heating step, preferably, a gelatinous precipitate of zirconium carbonate is formed when zirconium oxychloride (solution or solid) is added to soda ash solution. Due to the amphoteric property of the material, the zirconium carbonate re-dissolves in excessive soda ash solution to preferably form a metastable sodium zirconium carbonate (alkaline) solution at room temperature. When the mixing ratio of ZrOCl2.8H2O to soda ash is optimized and the mixing temperature is preferably maintained in the range of from about 90° to about 95° F. (by the heat of reaction generated during mixing), the material is preferably completely dissolved to form a clear solution. Upon storage at room temperature for a few hours, the solution becomes turbid as precipitate starts to form. The turbidity of the starting solution does not affect the particle size and % recovery of the product. Nevertheless, it is preferred to start heating up the metastable SZC solution at once after it is formed. In the heating step, precipitation of SZC preferably starts to occur at about 150° F. due to saturation. As heating is continued, polymeric SZC particles start to grow to 30-50 micron particle size range at the final temperature (boiling point) of the sodium zirconium carbonate. Preferably, a sufficient temperature is the boiling temperature of the mixture of the zirconium oxychloride and soda ash. For example, the temperature of the heating can be from about 150° F. to about 250° F. (super heating under pressure) for a time of about 2 hours. The equilibration time at the final temperature is about 2 hours. Maximum temperature of heating and long heating time affect the resulting particle size. When heating sodium zirconium carbonate and the soda ash, preferably the heating rate of the mixture is from about 0.5° F. to about 1° F./minute until boiling of the mixture is achieved. The mixture can be heated until the superheating temperature of the mixture is obtained under pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium zirconium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([Cl:3])[Cl:2].[Zr:4].[C:5](=[O:8])([O-:7])[O-:6].[Zr+4].[Na+]>>[C:5](=[O:6])([O-:8])[O-:7].[Zr+4:4].[C:5](=[O:6])([O-:8])[O-:7].[O:1]([Cl:3])[Cl:2].[Zr:4] |f:0.1,2.3.4,5.6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(Cl)Cl.[Zr]
Step Two
Name
sodium zirconium carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Zr+4].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed by other means
CUSTOM
Type
CUSTOM
Details
to form a solution mixture preferably at ambient temperature
CUSTOM
Type
CUSTOM
Details
such as room temperature
CUSTOM
Type
CUSTOM
Details
(e.g., from about 40° F. to about 110° F.)

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Zr+4].C([O-])([O-])=O
Name
Type
product
Smiles
O(Cl)Cl.[Zr]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06627164B1

Procedure details

With respect to the above process, preferably, prior to the heating step, the zirconium oxychloride and soda ash are agitated or mixed by other means to form a solution mixture preferably at ambient temperature, such as room temperature (e.g., from about 40° F. to about 110° F.). With regard to the metastable sodium zirconium carbonate solution which is achieved prior to the heating step, preferably, a gelatinous precipitate of zirconium carbonate is formed when zirconium oxychloride (solution or solid) is added to soda ash solution. Due to the amphoteric property of the material, the zirconium carbonate re-dissolves in excessive soda ash solution to preferably form a metastable sodium zirconium carbonate (alkaline) solution at room temperature. When the mixing ratio of ZrOCl2.8H2O to soda ash is optimized and the mixing temperature is preferably maintained in the range of from about 90° to about 95° F. (by the heat of reaction generated during mixing), the material is preferably completely dissolved to form a clear solution. Upon storage at room temperature for a few hours, the solution becomes turbid as precipitate starts to form. The turbidity of the starting solution does not affect the particle size and % recovery of the product. Nevertheless, it is preferred to start heating up the metastable SZC solution at once after it is formed. In the heating step, precipitation of SZC preferably starts to occur at about 150° F. due to saturation. As heating is continued, polymeric SZC particles start to grow to 30-50 micron particle size range at the final temperature (boiling point) of the sodium zirconium carbonate. Preferably, a sufficient temperature is the boiling temperature of the mixture of the zirconium oxychloride and soda ash. For example, the temperature of the heating can be from about 150° F. to about 250° F. (super heating under pressure) for a time of about 2 hours. The equilibration time at the final temperature is about 2 hours. Maximum temperature of heating and long heating time affect the resulting particle size. When heating sodium zirconium carbonate and the soda ash, preferably the heating rate of the mixture is from about 0.5° F. to about 1° F./minute until boiling of the mixture is achieved. The mixture can be heated until the superheating temperature of the mixture is obtained under pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium zirconium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([Cl:3])[Cl:2].[Zr:4].[C:5](=[O:8])([O-:7])[O-:6].[Zr+4].[Na+]>>[C:5](=[O:6])([O-:8])[O-:7].[Zr+4:4].[C:5](=[O:6])([O-:8])[O-:7].[O:1]([Cl:3])[Cl:2].[Zr:4] |f:0.1,2.3.4,5.6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(Cl)Cl.[Zr]
Step Two
Name
sodium zirconium carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Zr+4].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed by other means
CUSTOM
Type
CUSTOM
Details
to form a solution mixture preferably at ambient temperature
CUSTOM
Type
CUSTOM
Details
such as room temperature
CUSTOM
Type
CUSTOM
Details
(e.g., from about 40° F. to about 110° F.)

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Zr+4].C([O-])([O-])=O
Name
Type
product
Smiles
O(Cl)Cl.[Zr]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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